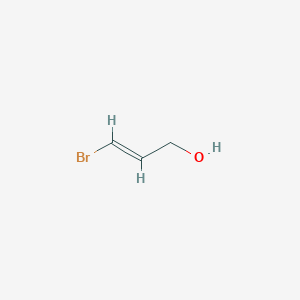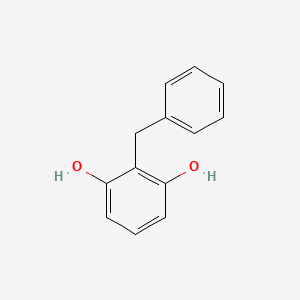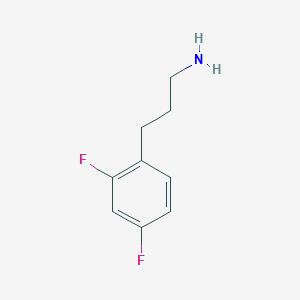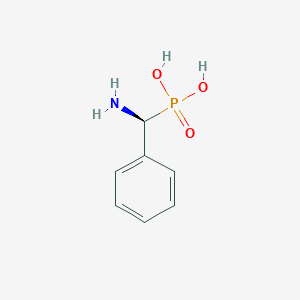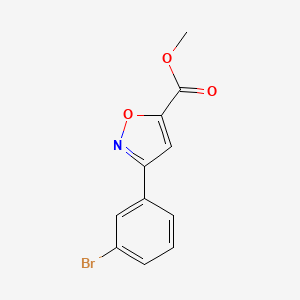
Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
Overview
Description
“Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate” is a chemical compound that contains a methyl ester group (-COOCH3), a bromophenyl group (C6H4Br), and an oxazole ring (a five-membered ring containing two heteroatoms, one oxygen and one nitrogen). The presence of these functional groups could give this compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have an oxazole ring attached to a bromophenyl group at the 3-position and a methyl ester at the 5-position. Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The bromine atom on the phenyl ring could be reactive in various substitution reactions. The ester group could undergo hydrolysis, transesterification, and other reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
The mechanism of action of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and has not shown any significant adverse effects in animal studies. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent. This compound has also been found to possess anti-inflammatory and antimicrobial properties, which make it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, this compound has a high purity level, which is essential for its use in medicinal chemistry research. However, this compound has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties fully.
Future Directions
There are several future directions for the research of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate. One direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to explore its anti-inflammatory and antimicrobial properties for the treatment of inflammatory and infectious diseases. Additionally, studies could focus on determining the optimal dosage and administration of this compound for therapeutic use. Finally, researchers could investigate the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion:
This compound is a synthetic compound that has shown promising pharmacological properties. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The compound has a low toxicity profile and can be easily synthesized in large quantities, making it readily available for research purposes. However, its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties fully. Overall, this compound has the potential to be a valuable therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate has been extensively studied for its potential pharmacological applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The compound has been tested against a range of cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth. This compound has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Safety and Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. Generally, brominated compounds should be handled with care as they can be hazardous. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling such chemicals .
properties
IUPAC Name |
methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)10-6-9(13-16-10)7-3-2-4-8(12)5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDKSOMTGPDKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



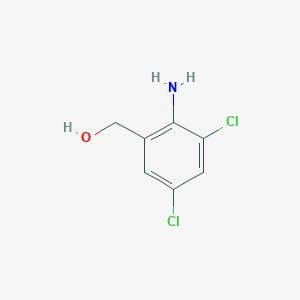

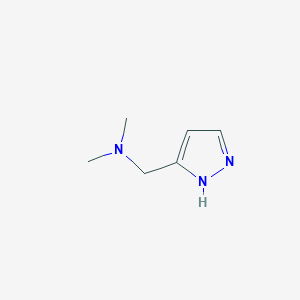
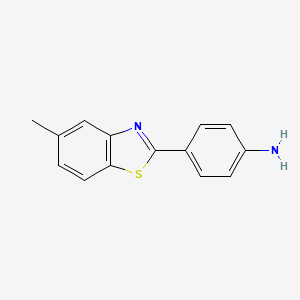
![[3-(Dimethylamino)propyl]hydrazine](/img/structure/B3263552.png)
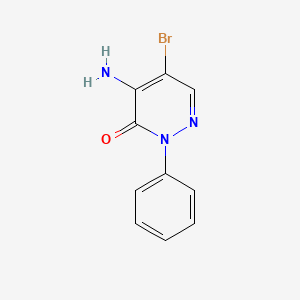
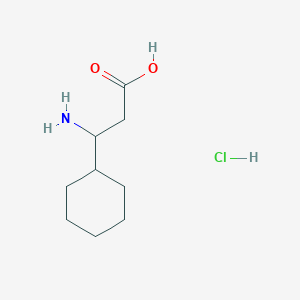
![4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine](/img/structure/B3263571.png)
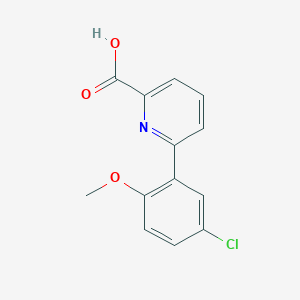
![N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide](/img/structure/B3263587.png)
